molecular formula C16H16ClN3O B7037749 N-[1-(3-chlorophenyl)cyclopentyl]pyrimidine-5-carboxamide

N-[1-(3-chlorophenyl)cyclopentyl]pyrimidine-5-carboxamide

Cat. No.: B7037749
M. Wt: 301.77 g/mol
InChI Key: VZLUIAKTTSPPHF-UHFFFAOYSA-N
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Description

N-[1-(3-chlorophenyl)cyclopentyl]pyrimidine-5-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring, a cyclopentyl group, and a chlorophenyl group. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

IUPAC Name

N-[1-(3-chlorophenyl)cyclopentyl]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O/c17-14-5-3-4-13(8-14)16(6-1-2-7-16)20-15(21)12-9-18-11-19-10-12/h3-5,8-11H,1-2,6-7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLUIAKTTSPPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC(=CC=C2)Cl)NC(=O)C3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-chlorophenyl)cyclopentyl]pyrimidine-5-carboxamide typically involves the following steps:

    Formation of the Cyclopentyl Intermediate: The cyclopentyl group is introduced through a cyclization reaction involving appropriate starting materials.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is incorporated using a substitution reaction, often involving a chlorination step.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving suitable precursors.

    Coupling of the Intermediates: The final step involves coupling the cyclopentyl and chlorophenyl intermediates with the pyrimidine ring to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-chlorophenyl)cyclopentyl]pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation reagents such as chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-chlorophenyl)cyclopentyl]pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3-chlorophenyl)cyclopentyl]pyrimidine-4-carboxamide: A similar compound with a different position of the carboxamide group.

    N-[1-(3-chlorophenyl)cyclopentyl]pyridine-5-carboxamide: A compound with a pyridine ring instead of a pyrimidine ring.

Uniqueness

N-[1-(3-chlorophenyl)cyclopentyl]pyrimidine-5-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical properties. Its combination of a pyrimidine ring, cyclopentyl group, and chlorophenyl group makes it a valuable compound for various research and industrial applications.

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